molecular formula C13H20O2 B7894793 1-(3-Isopropoxyphenyl)butan-1-ol

1-(3-Isopropoxyphenyl)butan-1-ol

Cat. No.: B7894793
M. Wt: 208.30 g/mol
InChI Key: LUTBSWIVGLPUAL-UHFFFAOYSA-N
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Description

1-(3-Isopropoxyphenyl)butan-1-ol is an organic compound belonging to the class of alcohols It features a butanol backbone with a phenyl ring substituted at the third position by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 3-isopropoxyphenyl magnesium bromide with butanal, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction typically requires anhydrous conditions and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isopropoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in sulfuric acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed:

    Oxidation: 1-(3-Isopropoxyphenyl)butanal, 1-(3-Isopropoxyphenyl)butanoic acid.

    Reduction: 1-(3-Isopropoxyphenyl)butane.

    Substitution: 1-(3-Isopropoxyphenyl)butyl chloride, 1-(3-Isopropoxyphenyl)butyl bromide.

Scientific Research Applications

1-(3-Isopropoxyphenyl)butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Isopropoxyphenyl)butan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring and isopropoxy group contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(3-Isopropoxyphenyl)butan-1-ol can be compared with other similar compounds such as:

    1-Phenylbutan-1-ol: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    1-(3-Methoxyphenyl)butan-1-ol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.

    1-(3-Isopropoxyphenyl)propan-1-ol: Shorter carbon chain, leading to variations in physical and chemical properties.

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h5,7-10,13-14H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTBSWIVGLPUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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